molecular formula C9H10Br2 B13193536 2-Bromo-4-(2-bromoethyl)-1-methylbenzene

2-Bromo-4-(2-bromoethyl)-1-methylbenzene

Cat. No.: B13193536
M. Wt: 277.98 g/mol
InChI Key: QMLDEQGIRQTZKE-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-bromoethyl)-1-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of two bromine atoms attached to a benzene ring, along with a methyl group and an ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-bromoethyl)-1-methylbenzene typically involves the bromination of 4-(2-bromoethyl)-1-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-bromoethyl)-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 4-(2-hydroxyethyl)-1-methylbenzene or 4-(2-aminoethyl)-1-methylbenzene.

    Oxidation: Formation of 4-(2-bromoethyl)benzoic acid.

    Reduction: Formation of 4-(2-ethyl)-1-methylbenzene.

Scientific Research Applications

2-Bromo-4-(2-bromoethyl)-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl and methyl groups can undergo oxidation or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.

    4-(2-Bromoethyl)-1-methylbenzene: Similar structure but with only one bromine atom, leading to different reactivity patterns.

    2-Bromo-4-(2-chloroethyl)-1-methylbenzene: Contains a chlorine atom instead of a second bromine, affecting its chemical properties.

Uniqueness

2-Bromo-4-(2-bromoethyl)-1-methylbenzene is unique due to the presence of two bromine atoms, which enhances its reactivity in substitution and reduction reactions. This makes it a valuable intermediate in the synthesis of more complex organic compounds.

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

2-bromo-4-(2-bromoethyl)-1-methylbenzene

InChI

InChI=1S/C9H10Br2/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6H,4-5H2,1H3

InChI Key

QMLDEQGIRQTZKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCBr)Br

Origin of Product

United States

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